molecular formula C13H20BNO2 B1289379 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 863578-36-3

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1289379
CAS RN: 863578-36-3
M. Wt: 233.12 g/mol
InChI Key: PEXRISJTWBBZRY-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound. It is a derivative of aniline and contains a boronic ester group . The boronic ester group is known for its role in various chemical reactions, particularly in coupling reactions .


Synthesis Analysis

The synthesis of such compounds typically involves borylation, a process where a boron group is introduced into a molecule . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester group attached to an aniline derivative . The boronic ester group consists of a boron atom bonded to two oxygen atoms and two methyl groups, forming a five-membered ring .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in various chemical reactions. For example, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the presence of other functional groups. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, has a molecular weight of 127.98, a boiling point of 42-43 °C at 50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis: Borylation Reactions

In organic synthesis, this compound is utilized for borylation reactions . Borylation at the benzylic C-H bond of alkylbenzenes can be achieved in the presence of a palladium catalyst to form pinacol benzyl boronate. This reaction is crucial for creating complex molecules for pharmaceuticals and agrochemicals.

Medicinal Chemistry: Drug Discovery

The boronic acid moiety of the compound is instrumental in the discovery of new drugs . It can be used to create novel compounds with potential therapeutic effects. Its ability to form stable covalent bonds with enzymes and proteins makes it a valuable tool in the development of enzyme inhibitors.

Material Science: Polymer Synthesis

In material science, it serves as a precursor for synthesizing novel copolymers . These copolymers can exhibit unique optical and electrochemical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Catalysis: Transition Metal-Catalyzed Processes

This compound is also significant in catalysis, especially in transition metal-catalyzed processes . It can be used for hydroboration of alkyl or aryl alkynes and alkenes, which is a key step in the synthesis of various organic compounds.

properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXRISJTWBBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590352
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

863578-36-3
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863578-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 863578-36-3
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